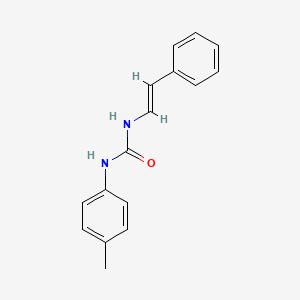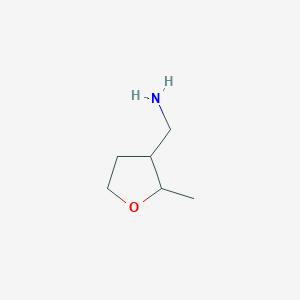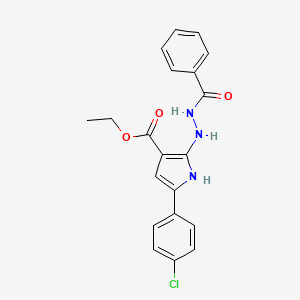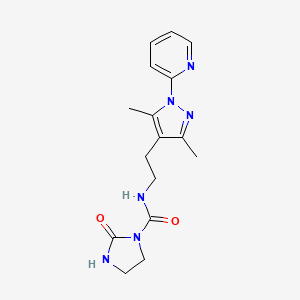
N-(4-methylphenyl)-N'-styrylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-methylphenyl)-N’-styrylurea” is a complex organic compound. It likely contains a urea group (-NH-CO-NH-) and a styryl group (C6H5-CH=CH2), along with a 4-methylphenyl group (C6H4-CH3) attached to the nitrogen atom of the urea group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as acylation, reduction, or N-alkylation . For instance, a continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a compound with a similar structure, by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .Molecular Structure Analysis
The molecular structure of similar compounds often involves various types of bonding and interactions. For example, in the case of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, the structure consists of intermolecular C11—H11···N2 hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex, often involving multiple steps and by-products . For instance, the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride to produce N-(3-Amino-4-methylphenyl)benzamide involved parallel by-products and serial by-products .Scientific Research Applications
Supramolecular Chemistry and Material Science
One significant application of compounds structurally related to N-(4-methylphenyl)-N'-styrylurea is in the domain of supramolecular chemistry, where the strong dimerization capability of ureidopyrimidinones via quadruple hydrogen bonding has been highlighted. This characteristic facilitates the design of supramolecular polymers and materials with enhanced stability and unique properties (Beijer et al., 1998). Such materials find applications in various fields, including biomedical engineering and the development of novel coatings with antimicrobial properties, as seen in the integration of pyrimidine derivatives into surface coatings for their antimicrobial effects (El‐Wahab et al., 2015).
Polymer Chemistry
In polymer chemistry, the study of pyrolysis products from segmented polyurethane, which shares structural similarities with this compound, reveals insights into the degradation mechanisms and the formation of oligomeric pyrolysis products. This understanding is crucial for the development of polymers with tailored properties and enhanced thermal stability (Lattimer et al., 1998).
Organic Electronics
Another application area is in organic electronics, where the synthesis and morphological stabilization of fullerene derivatives, related to the structural framework of this compound, have been explored. These derivatives are used to enhance the efficiency and thermal stability of organic photovoltaics, showcasing the potential of such compounds in the development of sustainable energy solutions (Cheng et al., 2011).
Enzyme Immobilization
The compound's framework is also useful in enzyme immobilization within conducting polymer matrices, offering applications in biosensors and bioelectronics. This immobilization enhances the stability and activity of enzymes like glucose oxidase and polyphenol oxidase, which are pivotal in the development of diagnostic tools and analytical devices (Cil et al., 2007).
properties
IUPAC Name |
1-(4-methylphenyl)-3-[(E)-2-phenylethenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-13-7-9-15(10-8-13)18-16(19)17-12-11-14-5-3-2-4-6-14/h2-12H,1H3,(H2,17,18,19)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBTTXOPEUARMB-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)N/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichlorophenyl 3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2733119.png)
![1-{5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carbonyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2733120.png)
![4-Ethyl-5-fluoro-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2733121.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-nitrobenzamide hydrochloride](/img/structure/B2733123.png)
![N-(3-fluorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2733124.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride](/img/structure/B2733125.png)
![5-Methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B2733126.png)

![2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride](/img/structure/B2733129.png)



![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2733135.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2733137.png)